1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine
Overview
Description
1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a fluorophenylpiperazine group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Introduction of Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This is achieved by reacting the benzylpiperidine intermediate with 4-fluorophenylpiperazine in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperidine ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the benzyl group, converting it into a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain neurological disorders and cancers.
Industry: In industrial applications, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine: This compound lacks the fluorine atom on the phenyl ring, which can significantly alter its chemical properties and biological activity.
1-(1-Benzylpiperidin-4-yl)-4-(4-chlorophenyl)piperazine: The presence of a chlorine atom instead of fluorine can lead to different reactivity and interactions with biological targets.
1-(1-Benzylpiperidin-4-yl)-4-(4-methylphenyl)piperazine: The methyl group on the phenyl ring can affect the compound’s lipophilicity and overall pharmacokinetic profile.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(4-fluorophenyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3/c23-20-6-8-21(9-7-20)25-14-16-26(17-15-25)22-10-12-24(13-11-22)18-19-4-2-1-3-5-19/h1-9,22H,10-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNFAICCVIDWKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.